2,6-Dibromo-4-methoxybenzaldehyde
Overview
Description
2,6-Dibromo-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 . It is a solid substance and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one methoxy group, and one aldehyde group . The InChI code for this compound is 1S/C8H6Br2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 .Scientific Research Applications
Synthetic Pathways and Derivatives
2,6-Dibromo-4-methoxybenzaldehyde, due to its structural components, plays a pivotal role in various organic synthesis pathways. The reactions involving methoxybenzaldehydes have been extensively studied, revealing their versatility in forming diverse organic compounds. For instance, 2,6-dimethyl-4-methoxybenzaldehyde's reaction with methylmagnesium iodide results in isomeric ethers, demonstrating the aldehyde's reactivity and potential in creating complex organic structures (Kamikawa, Nakatani, & Kubota, 1968).
Analytical Chemistry and Molecular Studies
Methoxybenzaldehydes, including derivatives similar to this compound, are significant in analytical chemistry and molecular studies. For example, 4-methoxybenzaldehyde derivatives have been subjects of detailed spectroscopic and quantum chemical investigations, providing insights into their structural and electronic properties. This emphasizes their importance in understanding molecular interactions and designing materials with specific optical and electronic characteristics (Abbas, Gökce, & Bahçelī, 2016).
Catalysis and Chemical Reactions
Compounds structurally related to this compound are also prominent in catalysis and facilitating chemical reactions. For example, complexes involving methoxybenzaldehydes have been used as catalysts for oxidation reactions, demonstrating their utility in enhancing reaction rates and achieving high selectivity under specific conditions. Such applications are crucial in industrial and synthetic chemistry for developing efficient and sustainable chemical processes (Ghorbanloo & Maleki Alamooti, 2017).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Mechanism of Action
Mode of Action
Without specific information, it’s hard to say exactly how 2,6-Dibromo-4-methoxybenzaldehyde interacts with its targets. Many similar compounds act through nucleophilic substitution reactions .
Pharmacokinetics
Its molecular weight (29394 g/mol ) suggests that it could potentially be absorbed in the body. The presence of bromine atoms might influence its distribution and metabolism, as halogenated compounds can be lipophilic and may accumulate in fatty tissues.
Properties
IUPAC Name |
2,6-dibromo-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRJDBFNBWCINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50826898 | |
Record name | 2,6-Dibromo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50826898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856766-94-4 | |
Record name | 2,6-Dibromo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50826898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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